molecular formula C27H30ClN3O3 B12098256 N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride

N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride

Cat. No.: B12098256
M. Wt: 480.0 g/mol
InChI Key: PIDNCMVGQXYHNF-OXHQXHLQSA-N
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Description

N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzamide core, a benzylamino group, and an aminocyclopropyl moiety. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride typically involves multiple steps:

    Formation of the Aminocyclopropyl Intermediate: The initial step involves the synthesis of the 2-aminocyclopropyl group. This can be achieved through the cyclopropanation of an appropriate precursor, followed by amination.

    Coupling with Phenoxy Group: The aminocyclopropyl intermediate is then coupled with a phenoxy group through a nucleophilic substitution reaction.

    Formation of the Benzylamino Group: The next step involves the introduction of the benzylamino group. This is typically done through reductive amination, where a benzylamine is reacted with an aldehyde or ketone in the presence of a reducing agent.

    Coupling with Benzamide: Finally, the benzylamino intermediate is coupled with a benzamide derivative through an amide bond formation reaction, often using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group can yield N-oxides, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the effects of its various functional groups on biological systems. This includes investigating its interactions with proteins, enzymes, and other biomolecules.

Medicine

Medically, the compound has potential as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide
  • N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrobromide

Uniqueness

Compared to similar compounds, N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride may exhibit unique properties due to the presence of the hydrochloride salt. This can affect its solubility, stability, and bioavailability, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C27H30ClN3O3

Molecular Weight

480.0 g/mol

IUPAC Name

N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C27H29N3O3.ClH/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19;/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31);1H/t23?,24?,25-;/m0./s1

InChI Key

PIDNCMVGQXYHNF-OXHQXHLQSA-N

Isomeric SMILES

C1C(C1N)C2=CC(=CC=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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